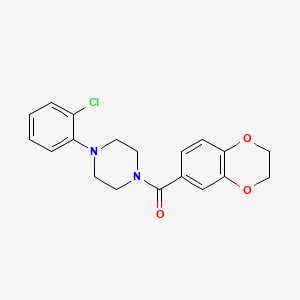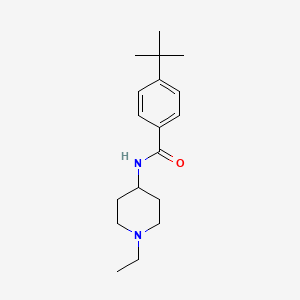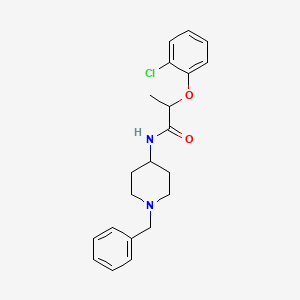
5-ethyl-N-4-pyridinyl-2-thiophenecarboxamide
Übersicht
Beschreibung
5-ethyl-N-(4-pyridinyl)-2-thiophenecarboxamide is a chemical compound with the linear formula C12H12N2OS . It has a molecular weight of 232.31 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 5-ethyl-N-(4-pyridinyl)-2-thiophenecarboxamide is represented by the linear formula C12H12N2OS . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms.Wissenschaftliche Forschungsanwendungen
Neuroprotective Agents
The compound has been used in the development of neuroprotective agents, particularly for the treatment of Parkinson’s disease . It has been found to inhibit the aggregation of alpha-synuclein, a protein that forms toxic aggregates in the brains of Parkinson’s patients . This compound has shown the ability to prevent neurodegeneration caused by neurotoxins .
Antiviral Activity
Indole derivatives, which share a similar structure with the compound , have been found to possess antiviral activity . While the exact antiviral properties of “5-ethyl-N-(pyridin-4-yl)thiophene-2-carboxamide” are not specified, it’s plausible that it could exhibit similar properties.
Anti-tubercular Agents
Pyrazine analogues, which share some structural similarities with the compound, have been reported to exhibit anti-tubercular activity . This suggests potential for “5-ethyl-N-(pyridin-4-yl)thiophene-2-carboxamide” in the development of anti-tubercular agents.
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . Given the thiophene component in “5-ethyl-N-(pyridin-4-yl)thiophene-2-carboxamide”, it could potentially be used in similar applications.
Organic Semiconductors
Thiophene-mediated molecules play a significant role in the advancement of organic semiconductors . The thiophene component in “5-ethyl-N-(pyridin-4-yl)thiophene-2-carboxamide” could potentially contribute to its use in this field.
Fungicidal Activity
While not directly related to “5-ethyl-N-(pyridin-4-yl)thiophene-2-carboxamide”, pyrimidinamine derivatives have been synthesized and shown excellent fungicidal activity . Given the structural similarities, it’s possible that “5-ethyl-N-(pyridin-4-yl)thiophene-2-carboxamide” could be explored for similar applications.
Wirkmechanismus
Target of Action
The primary target of 5-ethyl-N-(pyridin-4-yl)thiophene-2-carboxamide is Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in ATP production.
Mode of Action
The compound interacts with its target, SDH, through a strong hydrogen bond . This interaction can inhibit the normal function of SDH, affecting the energy production in cells .
Biochemical Pathways
By inhibiting SDH, the compound disrupts the citric acid cycle and the electron transport chain, two essential biochemical pathways for energy production. The downstream effects include a decrease in ATP production, which can lead to cell death .
Result of Action
The inhibition of SDH by 5-ethyl-N-(pyridin-4-yl)thiophene-2-carboxamide leads to a decrease in ATP production, which can cause cell death . This makes the compound potentially useful as a fungicidal agent, as it has shown good activity against certain fungi .
Eigenschaften
IUPAC Name |
5-ethyl-N-pyridin-4-ylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-2-10-3-4-11(16-10)12(15)14-9-5-7-13-8-6-9/h3-8H,2H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOOUWPXPUDIDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4433114.png)
![N-[1-(3-methoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4433117.png)

![1-[(2-chloro-6-fluorophenyl)acetyl]piperidine](/img/structure/B4433139.png)

![N-[3-(acetylamino)phenyl]cyclopentanecarboxamide](/img/structure/B4433155.png)
![1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B4433166.png)


